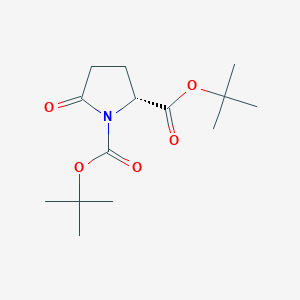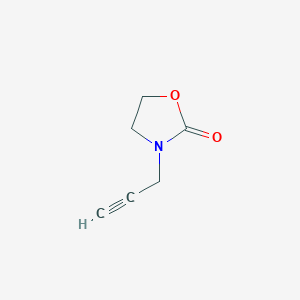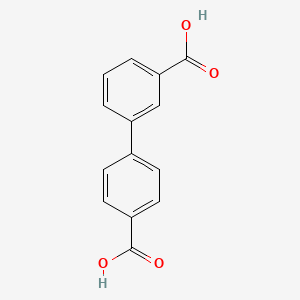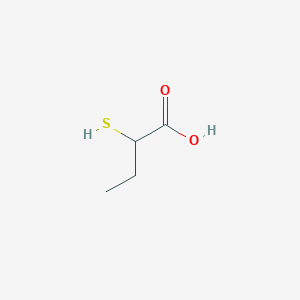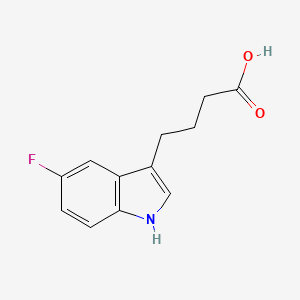
4-(5-Fluoro-1h-indol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-Fluoro-1h-indol-3-yl)butanoic acid” is a chemical compound with the CAS Number: 319-72-2 . It has a molecular weight of 221.23 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar indole compounds has been reported in the literature . For instance, 4-(1H-indol-3-yl)butanoic acid was dissolved in absolute ethanol with a catalytic amount of concentrated sulfuric acid and refluxed for 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) . This indicates the presence of a fluorine atom at the 5th position of the indole ring and a butanoic acid group attached to the indole ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 , a boiling point of 491.3±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
1. Urease Inhibition
4-(1H-indol-3-yl)butanoic acid has been studied for its inhibitory potential against the urease enzyme. In a study, it was transformed into various molecules which were found to be potent inhibitors of urease, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
2. CXCR2 Antagonism
Derivatives of 4-(2-arylindol-3-yl) butanoic acid, closely related to 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, have been patented as active CXC chemokine receptor-2 (CXCR2) antagonists, potentially useful in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
3. Catalysis and Biological Activity
This compound was used in synthesizing compounds tested for antioxidant and antimicrobial activities, showing the potential of the acid in catalytic applications and biological activity assessment (Rao et al., 2019).
4. Antiinflammatory and Antiproliferative Activities
Derivatives of this compound have been synthesized and evaluated for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating their potential in pharmaceutical applications (Narayana et al., 2009).
5. Phospholipase D Inhibition
5-fluoro-2-indolyl des-chlorohalopemide (FIPI), derived from this compound, inhibits phospholipase D, affecting cell spreading and chemotaxis. This suggests its potential use in treating autoimmunity and cancer metastasis (Su et al., 2009).
6. Metal Complex Formation
4-(1H-indol-3-yl)butanoic acid's metal−ligand complexes were studied, revealing insights into their stability and potential applications in coordination chemistry (Mubarak & El-Bindary, 2010).
7. Antitumor Activity
Derivatives of 4-(1H-indol-3-yl)butanoic acid were synthesized and showed moderate antitumor activity against malignant tumor cells, highlighting its potential in cancer research (Horishny & Matiychuk, 2020).
Safety and Hazards
将来の方向性
While specific future directions for “4-(5-Fluoro-1h-indol-3-yl)butanoic acid” are not mentioned in the literature, indole derivatives are a promising scaffold for the discovery and development of potential therapeutic agents . Their diverse biological activities make them an interesting target for future research .
特性
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAVCLNGRFTCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567505 |
Source


|
| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319-72-2 |
Source


|
| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 319-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

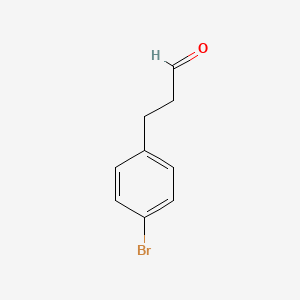



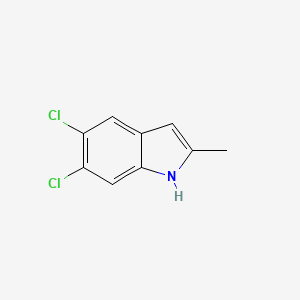
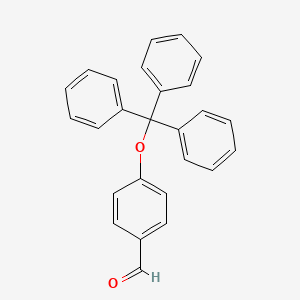

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)
